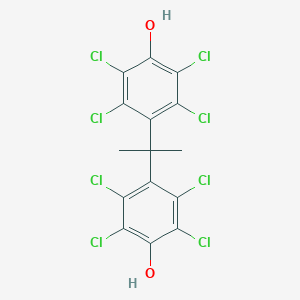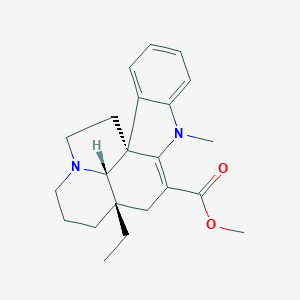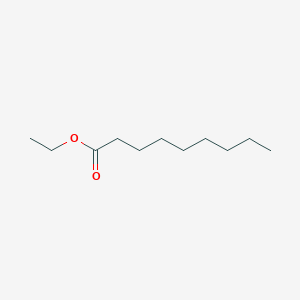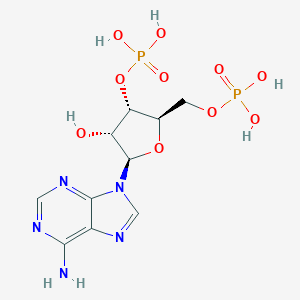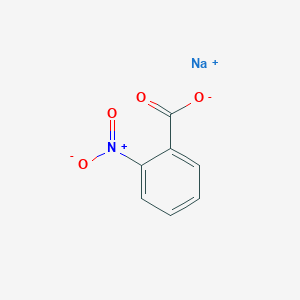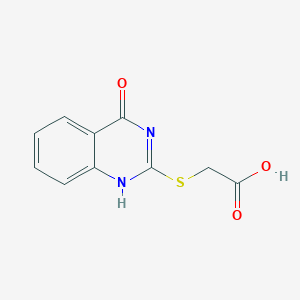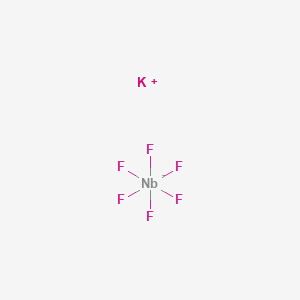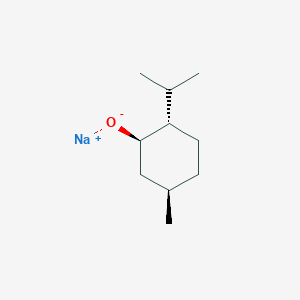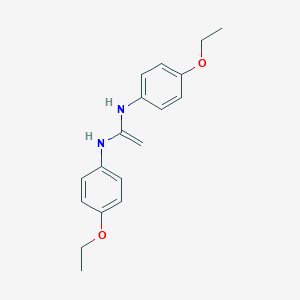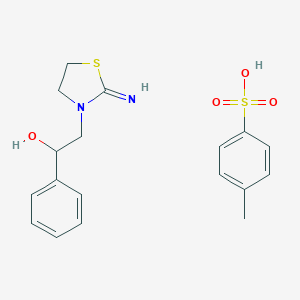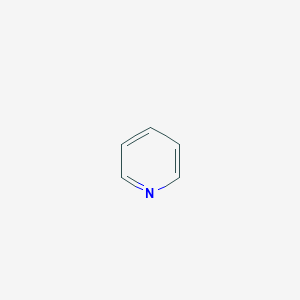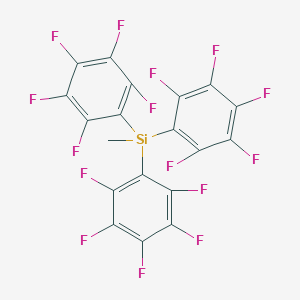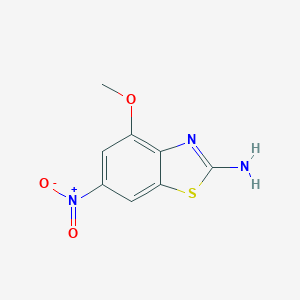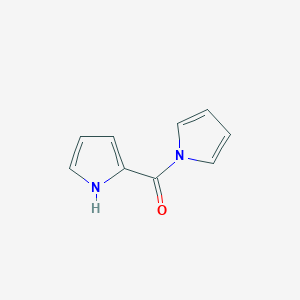
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications.
Mécanisme D'action
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. The inhibition of GSK-3β has been shown to promote cell survival, reduce inflammation, and improve cognitive function.
Effets Biochimiques Et Physiologiques
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been shown to have various biochemical and physiological effects. Inhibition of GSK-3β by (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been linked to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has also been shown to reduce inflammation by inhibiting the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. However, (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the use of (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone in scientific research. One potential application is in the development of novel therapeutics for cancer and neurodegenerative diseases. (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has also been shown to have potential as a tool for studying the role of GSK-3β in various signaling pathways. Further research is needed to fully understand the potential of (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone in these and other applications.
Méthodes De Synthèse
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone can be synthesized using various methods, including the reaction of 2-pyrrolecarboxaldehyde with methylamine and subsequent condensation with pyrrole. Another method involves the reaction of 2-pyrrolecarboxaldehyde with pyrrole in the presence of a base. Both methods have been reported to yield (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone in good yields.
Applications De Recherche Scientifique
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been used in various scientific studies, including the development of novel therapeutics for cancer and neurodegenerative diseases. (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various signaling pathways. Inhibition of GSK-3β has been linked to the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Propriétés
Numéro CAS |
16168-90-4 |
|---|---|
Nom du produit |
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone |
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
pyrrol-1-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C9H8N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h1-7,10H |
Clé InChI |
SNMDHTBJDJZUJO-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C(=O)C2=CC=CN2 |
SMILES canonique |
C1=CN(C=C1)C(=O)C2=CC=CN2 |
Synonymes |
1H-Pyrrole,1-(1H-pyrrol-2-ylcarbonyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



